

Application Note: Mass Spectrometry Fragmentation Analysis of 8-Hydroxy-7-methoxyflavone

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Compound of Interest

Compound Name: 8-Hydroxy-7-methoxyflavone

Cat. No.: B191463

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Abstract

This application note provides a detailed protocol for the analysis of **8-Hydroxy-7-methoxyflavone** using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). It includes a comprehensive overview of the fragmentation pattern of this methoxylated flavonoid in negative ion mode, offering insights into its structural elucidation. The presented experimental workflow and data analysis can be readily adapted for the characterization of this and structurally related flavonoids in various research and drug development applications.

Introduction

8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid that has garnered scientific interest due to its potential biological activities. Flavonoids, a diverse group of polyphenolic compounds, are known for their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate identification and structural characterization of these compounds are crucial for understanding their mechanism of action, metabolism, and potential therapeutic applications.

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful analytical technique for the sensitive and specific detection and structural elucidation of flavonoids. Tandem mass spectrometry (MS/MS) provides valuable information about the chemical structure of a molecule through controlled fragmentation. This document outlines the characteristic fragmentation of **8-Hydroxy-7-methoxyflavone** and provides a robust LC-MS/MS protocol for its analysis.

Experimental Protocols

Sample Preparation

A standard stock solution of **8-Hydroxy-7-methoxyflavone** should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for LC-MS/MS analysis can be prepared by diluting the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1 µg/mL).

For the extraction of **8-Hydroxy-7-methoxyflavone** from a biological matrix (e.g., plant tissue, plasma), a generic liquid-liquid or solid-phase extraction protocol can be employed. A typical protocol is outlined below:

- Homogenization: Homogenize the sample in a suitable solvent (e.g., methanol/water mixture).
- Extraction: Perform liquid-liquid extraction with a solvent like ethyl acetate or use a solid-phase extraction (SPE) cartridge suitable for flavonoids.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general LC-MS/MS method that can be optimized for specific instrumentation and applications.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)
Capillary Voltage	-3.5 kV
Gas Temperature	350 °C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi
MS1 Scan Range	m/z 100 - 500
Precursor Ion (MS2)	m/z 267.07
Collision Energy	Optimized for fragmentation (e.g., 20-40 eV)

Results and Discussion

Mass Spectrometry Fragmentation of 8-Hydroxy-7-methoxyflavone

The molecular formula of **8-Hydroxy-7-methoxyflavone** is $C_{16}H_{12}O_4$, with a monoisotopic mass of 268.0736 g/mol. In negative ion mode ESI-MS, the compound readily forms a deprotonated molecule $[M-H]^-$ at an m/z of 267.0663.[1] Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern that provides structural insights.

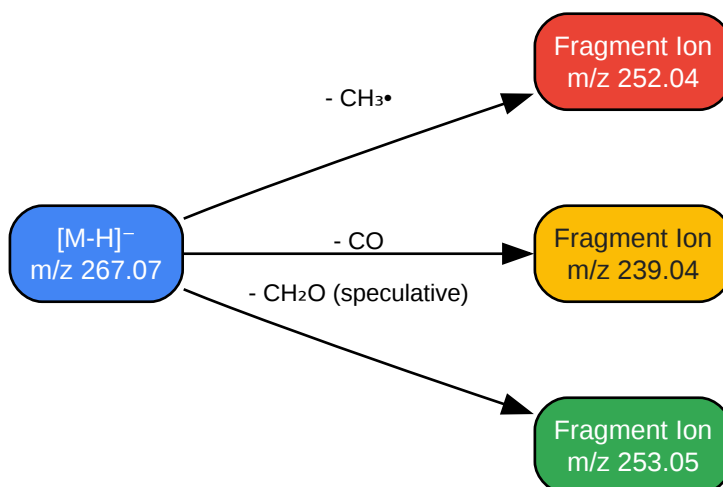
The observed fragment ions in the negative ion mode MS/MS spectrum of **8-Hydroxy-7-methoxyflavone** are summarized in Table 3.[1]

Table 3: MS/MS Fragmentation Data for **8-Hydroxy-7-methoxyflavone** ($[M-H]^-$)

Precursor Ion (m/z)	Fragment Ions (m/z)	Proposed Neutral Loss
267.07	252.04	$CH_3\bullet$ (15 Da)
239.04	CO (28 Da) from m/z 267.07	
253.05	Not explicitly defined, likely a secondary fragmentation	

The fragmentation of flavonoids is known to involve specific pathways, including the loss of small neutral molecules and retro-Diels-Alder (RDA) reactions.[2] For methoxylated flavonoids like **8-Hydroxy-7-methoxyflavone**, the loss of a methyl radical ($CH_3\bullet$) is a common fragmentation pathway.[2] Another typical fragmentation involves the loss of carbon monoxide (CO).[2]

Based on the observed fragments and established flavonoid fragmentation mechanisms, a proposed fragmentation pathway for **8-Hydroxy-7-methoxyflavone** in negative ion mode is presented below.



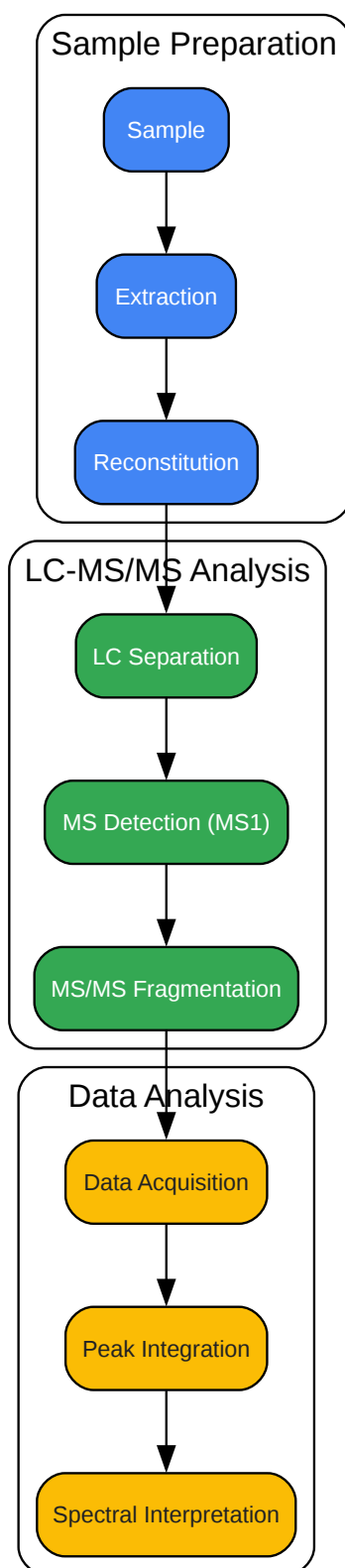
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Caption: Proposed fragmentation pathway of **8-Hydroxy-7-methoxyflavone**.

The primary fragmentation pathways involve the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group to form the ion at m/z 252.04, and the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation for flavonoids, resulting in the ion at m/z 239.04. The origin of the fragment at m/z 253.05 is less direct and may arise from a secondary fragmentation or a less common initial loss.

Experimental Workflow

The overall workflow for the analysis of **8-Hydroxy-7-methoxyflavone** is depicted in the following diagram.



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Caption: Experimental workflow for **8-Hydroxy-7-methoxyflavone** analysis.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of **8-Hydroxy-7-methoxyflavone**. The detailed experimental protocol for LC-MS/MS, coupled with the elucidated fragmentation pattern, offers a reliable methodology for the identification and structural characterization of this flavonoid. The presented data and workflows can be valuable for researchers and scientists in natural product chemistry, pharmacology, and drug development who are working with flavonoids and related compounds.

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